N-Boc-indole-2-boronic acid

Suzuki-Miyaura coupling indole boronic acids cross-coupling

N-Boc-indole-2-boronic acid is the reagent of choice for Suzuki-Miyaura cross-coupling to prepare 2-arylindoles—a privileged scaffold in kinase inhibitors and CNS-active compounds. Unlike unprotected indole-2-boronic acid, N-Boc protection ensures efficient coupling while allowing mild acidolytic deprotection, vastly simplifying multi-step synthetic routes compared to SEM or Ts alternatives. Ideal for late-stage C2 functionalization and SAR exploration in drug discovery. Also employed in copper-catalyzed trifluoromethylation and palladium-catalyzed benzylation.

Molecular Formula C13H16BNO4
Molecular Weight 261.08 g/mol
CAS No. 213318-44-6
Cat. No. B1271545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-indole-2-boronic acid
CAS213318-44-6
Molecular FormulaC13H16BNO4
Molecular Weight261.08 g/mol
Structural Identifiers
SMILESB(C1=CC2=CC=CC=C2N1C(=O)OC(C)(C)C)(O)O
InChIInChI=1S/C13H16BNO4/c1-13(2,3)19-12(16)15-10-7-5-4-6-9(10)8-11(15)14(17)18/h4-8,17-18H,1-3H3
InChIKeySVIBPSNFXYUOFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-indole-2-boronic acid (CAS 213318-44-6): A Boc-Protected Indole-2-Boronic Acid Building Block for Suzuki-Miyaura Cross-Coupling


N-Boc-indole-2-boronic acid (CAS 213318-44-6) is an N-Boc-protected indole-2-boronic acid with the molecular formula C13H16BNO4 and molecular weight 261.08 g/mol . It is a white to light yellow crystalline powder with a melting point of 84-94 °C and is stored at -20°C [1]. This compound serves as a key boron reagent in Suzuki-Miyaura cross-coupling, copper-catalyzed trifluoromethylation, palladium-catalyzed benzylation, and homocoupling reactions [1].

Why Unprotected Indole-2-Boronic Acid or Alternative Protecting Groups Cannot Substitute N-Boc-indole-2-boronic acid


Unprotected indole-2-boronic acid is poorly suited for Suzuki cross-coupling reactions, as established in a comprehensive study by Giralt et al. . Consequently, N-protection is essential for effective coupling; N-Boc-indole-2-boronic acid provides a stable yet acid-labile protecting group that enables efficient cross-coupling while allowing subsequent deprotection under mild conditions [1]. Alternative protecting groups (e.g., SEM, Ts) either require harsher deprotection conditions or lack the orthogonal stability of the Boc group, making direct substitution problematic for multi-step synthetic routes.

N-Boc-indole-2-boronic acid (213318-44-6): Quantitative Differentiation from Unprotected and Alternative Indole Boronic Acids


Superior Suzuki-Miyaura Cross-Coupling Compatibility vs. Unprotected Indole-2-Boronic Acid

Unprotected indole-2-boronic acid is reported to be 'not well suited for Suzuki reactions' and most known protocols require N-protected indoleboronic acids [1]. In contrast, N-Boc-indole-2-boronic acid is a proven component for Suzuki coupling, enabling the synthesis of 2-arylindoles .

Suzuki-Miyaura coupling indole boronic acids cross-coupling

Reliable Synthesis Yield and High Purity for Procurement Consistency

N-Boc-indole-2-boronic acid can be synthesized in 67% yield from indole-2-boronic acid and di-tert-butyl dicarbonate [1]. Commercially, it is available in ≥95% purity (Sigma-Aldrich) and up to 99.95% purity (MedChemExpress) .

synthesis yield purity quality control

Broad Reaction Scope Enables Diverse Synthetic Applications

N-Boc-indole-2-boronic acid participates in at least four distinct reaction types: Suzuki-Miyaura cross-coupling, copper-catalyzed trifluoromethylation, palladium-catalyzed benzylation, and homocoupling .

Suzuki coupling trifluoromethylation benzylation homocoupling

N-Boc-indole-2-boronic acid (213318-44-6): Key Application Scenarios in Synthesis and Materials


Synthesis of 2-Arylindoles via Suzuki-Miyaura Coupling

N-Boc-indole-2-boronic acid is the reagent of choice for preparing 2-arylindoles, a privileged scaffold in kinase inhibitors and CNS-active compounds, as demonstrated in the seminal Synlett paper .

Medicinal Chemistry for Kinase Inhibitors and CNS Agents

The Boc-protected indole boronic acid enables late-stage functionalization of the indole C2 position after scaffold assembly, facilitating SAR exploration in drug discovery programs targeting kinases and neurological disorders .

Organic Electroluminescent (OLED) Materials Synthesis

Nitrogen-containing aromatic compounds synthesized from N-Boc-indole-2-boronic acid have been patented for use as host materials in organic electroluminescent devices, highlighting its relevance in materials science [1].

Synthesis of Hydroxyquinones and Bioactive Molecules

The compound is specifically employed in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling with phenylidonium ylides, a route to bioactive quinone derivatives .

Technical Documentation Hub

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